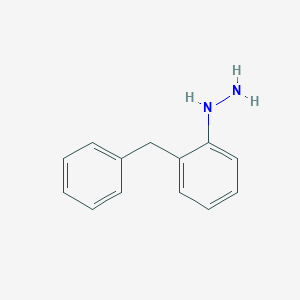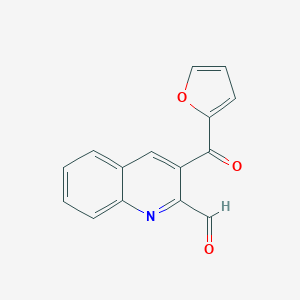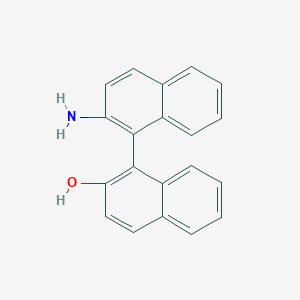
7-Chloro-1-tetralone
Vue d'ensemble
Description
7-Chloro-1-tetralone is a chemical compound .
Molecular Structure Analysis
The molecular formula of 7-Chloro-1-tetralone is C10H9ClO . The molecular weight is 180.63 .Physical And Chemical Properties Analysis
7-Chloro-1-tetralone is a solid at 20 degrees Celsius . It has a density of 1.2±0.1 g/cm3 . The boiling point is 297.2±29.0 °C at 760 mmHg .Applications De Recherche Scientifique
Chemical Synthesis
7-Chloro-1-tetralone is used in chemical synthesis. It is used in various chemical reactions due to its unique structure and properties .
Intermediate in Pharmaceutical Manufacturing
7-Chloro-1-tetralone serves as an important intermediate in the manufacturing of active pharmaceutical ingredients (APIs) . It is particularly used in the synthesis of the opioid analgesic drug (-)-dezocine .
Continuous-Flow Chemistry
The compound is used in continuous-flow chemistry, a method that has been widely adopted in manufacturing APIs . A multi-step continuous-flow strategy has been reported for an efficient and highly productive flow synthesis of 7-methoxy-1-tetralone, which is an essential intermediate for the opioid analgesic drug (-)-dezocine .
Improvement of Reaction Efficiency
The use of 7-Chloro-1-tetralone in continuous-flow chemistry has shown significant advantages over traditional batch operation. It has dramatically reduced reaction time, highly improved reaction efficiency, and provided good controls over reaction optimizing conditions .
High Yield Production
The flow protocol using 7-Chloro-1-tetralone has provided the desired product in an overall yield of up to 76.6% with 99% purity, much higher than those from batch process (i.e., 50% yield, 92% purity) .
Reduction of Reaction Time
The total reaction time is markedly reduced from hours in batch to minutes in flow process when using 7-Chloro-1-tetralone .
Mécanisme D'action
Target of Action
Similar compounds such as 1-tetralone derivatives have been evaluated as selective inhibitors of monoamine oxidase b (mao-b) over the mao-a isoform
Mode of Action
The exact mode of action of 7-Chloro-1-tetralone is currently unknown due to the lack of specific studies on this compound. For instance, 1-tetralone derivatives have been shown to inhibit the activity of MAO-B, an enzyme involved in the breakdown of neurotransmitters in the brain .
Biochemical Pathways
If it acts similarly to other tetralone derivatives, it may influence pathways involving the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine . These neurotransmitters play crucial roles in mood regulation, and their dysregulation is associated with various neurological and psychiatric disorders.
Pharmacokinetics
Its molecular weight (18063 g/mol) and solubility properties suggest that it may have reasonable bioavailability .
Result of Action
If it acts similarly to other tetralone derivatives, it may lead to an increase in the levels of certain neurotransmitters in the brain by inhibiting their breakdown . This could potentially result in mood elevation or other neurological effects.
Action Environment
For instance, it is recommended to store the compound in a dark place at room temperature .
Safety and Hazards
Propriétés
IUPAC Name |
7-chloro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMAYXKDBHTQHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Cl)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292578 | |
| Record name | 7-Chloro-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-tetralone | |
CAS RN |
26673-32-5 | |
| Record name | 7-Chloro-3,4-dihydro-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26673-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 83813 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026673325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26673-32-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Chloro-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-1-tetralone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)






![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)




![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)
